molecular formula C33H27N3O4 B11078855 5-benzoyl-9-(3-nitrophenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-benzoyl-9-(3-nitrophenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11078855
M. Wt: 529.6 g/mol
InChI Key: QDKWPZAMUKLLLI-UHFFFAOYSA-N
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Description

10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-methylphenylamine, and 3-nitrobenzaldehyde. The reaction conditions may involve:

    Step 1: Formation of an intermediate through a condensation reaction.

    Step 2: Cyclization of the intermediate under acidic or basic conditions.

    Step 3: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Scaling up the reaction: Using larger reactors and more efficient mixing.

    Optimization of temperature and pressure: To ensure the reaction proceeds efficiently.

    Use of catalysts: To speed up the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE would depend on its interaction with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Altering cellular pathways: Influencing cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Dibenzodiazepines: Such as clozapine and olanzapine, which are used as antipsychotic medications.

    Benzodiazepines: Such as diazepam and lorazepam, which are used as anxiolytics and sedatives.

Uniqueness

10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substitution pattern and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C33H27N3O4

Molecular Weight

529.6 g/mol

IUPAC Name

5-benzoyl-6-(4-methylphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H27N3O4/c1-21-14-16-22(17-15-21)32-31-28(19-25(20-30(31)37)24-10-7-11-26(18-24)36(39)40)34-27-12-5-6-13-29(27)35(32)33(38)23-8-3-2-4-9-23/h2-18,25,32,34H,19-20H2,1H3

InChI Key

QDKWPZAMUKLLLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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